Ethyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a molecular formula of C32H36N2O8S and a molecular weight of 608.702 Da . This compound is notable for its intricate structure, which includes a tetrahydroisoquinoline core, a pyrrolidine sulfonyl group, and a benzoate ester. Compounds containing the tetrahydroisoquinoline core are known for their significant biological activity and are of great interest in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves multiple steps. One of the key starting materials is {4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl}methylamine. This compound is synthesized through the reduction of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile using lithium aluminum hydride in tetrahydrofuran (THF) . The resulting amine is then reacted with diethyl oxalate in chloroform under reflux conditions to form the oxamide ethyl ester .
Chemical Reactions Analysis
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride for cyclization reactions and methylamine for the formation of N-methylcarboxamide derivatives . The major products formed from these reactions are derivatives of tetrahydroisoquinoline with various substituents in different positions of the heterocyclic ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, derivatives of tetrahydroisoquinoline are known for their antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic activities . The presence of the pyrrolidine sulfonyl group enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery . Additionally, the compound’s unique structure allows for the exploration of various biological pathways and molecular targets, making it a versatile tool in both chemistry and biology research .
Mechanism of Action
The mechanism of action of ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes, modulating their activity and leading to a range of biological effects . The pyrrolidine sulfonyl group further enhances its binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can be compared with other tetrahydroisoquinoline derivatives, such as ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate . Other similar compounds include various derivatives of tetrahydroisoquinoline with different substituents, each exhibiting distinct biological activities .
Properties
Molecular Formula |
C32H36N2O8S |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C32H36N2O8S/c1-4-41-32(36)23-7-11-25(12-8-23)42-21-28-27-20-30(40-3)29(39-2)19-24(27)15-18-34(28)31(35)22-9-13-26(14-10-22)43(37,38)33-16-5-6-17-33/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3 |
InChI Key |
XLCCJLUKKSNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC |
Origin of Product |
United States |
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